molecular formula C16H16N2O2 B2429548 N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine CAS No. 2230799-97-8

N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B2429548
CAS No.: 2230799-97-8
M. Wt: 268.316
InChI Key: NRQGDWUSMPCIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine is a compound with the molecular formula C16H16N2O2 It is characterized by the presence of an indole ring, a methoxyphenyl group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine typically involves the reaction of indole derivatives with methoxyphenyl compounds under specific conditions. One common method involves the condensation of 1H-indole-3-carbaldehyde with 4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The indole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as acidic or basic environments.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole or methoxyphenyl derivatives.

Scientific Research Applications

N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the hydroxylamine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine is unique due to the presence of both an indole ring and a methoxyphenyl group, which confer specific chemical and biological properties. The hydroxylamine group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)16(18-19)14-10-17-15-5-3-2-4-13(14)15/h2-10,16-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQGDWUSMPCIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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